molecular formula C20H20NO4+ B1204709 Pseudocolumbamine CAS No. 64191-04-4

Pseudocolumbamine

Cat. No. B1204709
CAS RN: 64191-04-4
M. Wt: 338.4 g/mol
InChI Key: VYHHIAOOSMWHKX-UHFFFAOYSA-O
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Description

Pseudocolumbamine is an organic compound derived from botanical sources . It has garnered substantial attention due to its remarkable prospects in the research of an array of afflictions, encompassing cancer and inflammation-induced maladies .


Molecular Structure Analysis

Pseudocolumbamine has a molecular formula of C20H20NO4 . Its structure includes a six-membered ring and contains several functional groups .


Physical And Chemical Properties Analysis

Pseudocolumbamine appears as a yellow powder . It has a molecular weight of 338.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemical Investigations

Pseudocolumbamine has been identified in various plant species during phytochemical investigations. For instance, it was isolated from the stem of Chasmanthera dependens, along with other alkaloids like jatrorrhizine, columbamine, and magnoflorine (Ohiri, Verpoorte, & Baerheim Svendsen, 1982). Additionally, studies on Isopyrum thalictroides led to the isolation of pseudocolumbamine and other protoberberines, underscoring its presence in diverse botanical sources (Moulis, Gleye, & Stanislas, 1977).

Alkaloid Isolation and Identification

Research has also focused on the isolation and identification of pseudocolumbamine from different plants. For instance, in Fibraurea chloroleuca, pseudocolumbamine was identified along with other alkaloids using spectral data (Siwon, Verpoorte, & Svendsen, 1981). The application of centrifugal partition chromatography has been successful in separating pseudocolumbamine from other protoberberine alkaloids in Enantia chlorantha (Bourdat-Deschamps et al., 2004).

Potential Biological Activities

Pseudocolumbamine, along with other alkaloids, has been studied for potential biological activities. For instance, it was isolated from Desmos rostrata and identified as one of several compounds that exhibited activity against Plasmodium falciparum, suggesting a possible role in anti-malarial applications (Nguyen et al., 2008).

Acetylcholinesterase Inhibition

Research involving Annona glabra identified pseudocolumbamine as one of the compounds that exhibited inhibitory activity against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's (Tsai & Lee, 2010).

Safety And Hazards

While specific safety and hazard data for Pseudocolumbamine is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, using safety goggles, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

While Pseudocolumbamine has been used in traditional medicine, its potential for treating various diseases, including cancer, is still being explored . Future research could focus on its anticancer potential and the development of structure–function relationships between material properties and biological performance .

properties

IUPAC Name

3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHHIAOOSMWHKX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214395
Record name Pseudocolumbamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudocolumbamine

CAS RN

64191-04-4
Record name Pseudocolumbamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudocolumbamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
M Bourdat-Deschamps, C Herrenknecht… - … of Chromatography A, 2004 - Elsevier
… pseudocolumbamine in mixtures M 1 and M 2 was realized by HPLC. We found that palmatine, jatrorrhizine, columbamine and pseudocolumbamine … and pseudocolumbamine contents …
Number of citations: 34 www.sciencedirect.com
FC Ohiri, R Verpoorte, AB Svendsen - Planta medica, 1982 - thieme-connect.com
… Palmatine was the main quaternary alkaloid; jatrorrhizine, columbamine, pseudocolumbamine and magnoflorine occurred in decreasing amounts. According to Oliver [1] berberine has …
Number of citations: 33 www.thieme-connect.com
J Siwon, R Verpoorte, AB Svendsen - Planta medica, 1981 - thieme-connect.com
From the stem and root bark of Fibraurea chloroleuca MIERS the alkaloids magnoflorine, pseudocolumbamine, dehydrocorydalmine and palmatrubine were isolated and identified by …
Number of citations: 18 www.thieme-connect.com
NT Nguyen, VC Pham, M Litaudon… - Journal of natural …, 2008 - ACS Publications
Two new alkaloids, desmorostratine (1) and discretine N-oxide (2), were isolated from the stem bark of Desmos rostrata, together with five known alkaloids, discretine (3), …
Number of citations: 35 pubs.acs.org
KV Nguyen, TOT Nguyen, DV Ho… - Natural Product …, 2021 - journals.sagepub.com
Knowledge of the bioactivity of Alphonsea tonkinensis A.DC is limited. We have investigated the in vitro acetylcholinesterase inhibitory and antioxidant activities of extracts and pure …
Number of citations: 1 journals.sagepub.com
SF Tsai, SS Lee - Journal of Natural Products, 2010 - ACS Publications
The active fraction of the EtOH extract of the stem of Annona glabra against acetylcholinesterase (AChE) was analyzed by combining HPLC microfractionation with a bioassay. The …
Number of citations: 55 pubs.acs.org
L Jalander, R Sjöholm, P Virtanen - Collection of Czechoslovak …, 1990 - cccc.uochb.cas.cz
… bark of Enalltia chlorantha and the finding of pseudocolumbamine (ld), not previously found … We thus concluded that lId was formed from pseudocolumbamine (Id), a protoberberine not …
Number of citations: 19 cccc.uochb.cas.cz
L Grycová, J Dostál, R Marek - Phytochemistry, 2007 - Elsevier
This contribution reviews some general aspects of the quaternary iminium protoberberine alkaloids. The alkaloids represent a very extensive group of secondary metabolites with …
Number of citations: 506 www.sciencedirect.com
FC Ohiri, R Verpoorte, AB Svendsen - Planta medica, 1983 - thieme-connect.com
… The identity was confirmed by comparison (UV, TLC, 1H-NMR, MS) with synthetic tetrahydropseudocolumbamine prepared from pseudocolumbamine by reduction with sodium …
Number of citations: 17 www.thieme-connect.com
KV Nguyen, DV Ho, AT Le, J Heinämäki… - Journal of Pharmacy & …, 2021 - academia.edu
Conclusiones: Entre ocho compuestos aislados de Alphonsea tonkinensis A. DC., los compuestos 3 y 5 se aislaron del género Alphonsea por primera vez. El compuesto 5 fue un …
Number of citations: 8 www.academia.edu

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